Cy3 DBCO

Description

The exact mass of the compound this compound, 95% is 982.29512207 g/mol and the complexity rating of the compound is 2350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(E,3E)-3-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLGTQOHAQKUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H54N4O11S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

983.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cy3 DBCO for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine3 (Cy3) DBCO, a fluorescent probe widely utilized in bioorthogonal chemistry. It details its chemical properties, structure, and applications in labeling biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate its effective use in research and development.

Core Concepts: Understanding Cy3 DBCO

This compound is a molecule that combines the fluorescent properties of the Cyanine3 (Cy3) dye with the bioorthogonal reactivity of a dibenzocyclooctyne (DBCO) group.[1][2] The Cy3 fluorophore is a bright, photostable orange-fluorescent dye that is largely insensitive to pH changes within a physiological range.[3] The DBCO moiety is a strained alkyne that reacts specifically and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[4][5] This copper-free "click chemistry" reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is highly bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for labeling biomolecules in living cells and organisms.[3][6]

The reaction between this compound and an azide-modified biomolecule results in the formation of a stable triazole linkage, covalently attaching the fluorescent Cy3 dye to the target molecule.[7][8] This enables the visualization and tracking of a wide range of biomolecules, including proteins, nucleic acids, and glycans.[1][3][9]

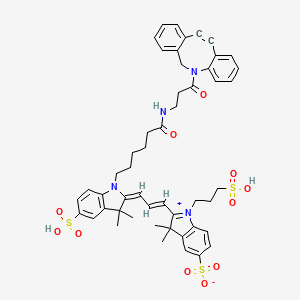

Chemical Structure

The chemical structure of a representative this compound molecule is depicted below. It is important to note that variations in the linker between the Cy3 and DBCO moieties, as well as the presence of sulfonate groups (to enhance water solubility), can exist between different commercial suppliers.[2]

Quantitative Data Summary

The spectral and physicochemical properties of this compound are crucial for designing and executing fluorescence-based experiments. The following table summarizes key quantitative data for a common sulfonated version of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₀H₅₄N₄O₁₁S₃ | [2] |

| Molecular Weight | ~983.2 g/mol | [2] |

| Excitation Maximum (λex) | ~555 nm | [2][10] |

| Emission Maximum (λem) | ~570-580 nm | [2][10] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [2][10] |

| Solubility | Water, DMSO, DMF | [2] |

| Storage Conditions | -20°C, protected from light, desiccated | [2] |

Signaling Pathways and Experimental Workflows

The primary application of this compound revolves around the SPAAC reaction. The following diagrams illustrate the chemical principle and a general experimental workflow for labeling biomolecules.

Caption: The SPAAC reaction between this compound and an azide-modified biomolecule.

Caption: A generalized experimental workflow for labeling biomolecules with this compound.[9]

Detailed Experimental Protocols

The following are detailed protocols for the labeling of proteins and nucleic acids with this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol outlines the procedure for conjugating this compound to a protein that has been previously modified to contain an azide (B81097) group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: The buffer must be free of sodium azide.

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., spin column) for purification

Procedure:

-

Protein Preparation:

-

Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an azide-free buffer.[9] If necessary, perform a buffer exchange.

-

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. For example, to make a 10 mM stock solution of a sulfonated this compound (MW ~983 g/mol ), dissolve 1 mg in approximately 102 µL of DMSO.[9]

-

Vortex the solution until the dye is completely dissolved. Prepare this solution fresh before each use.

-

-

Conjugation Reaction:

-

Determine the desired molar excess of this compound to protein. A 10- to 20-fold molar excess is a common starting point.[9]

-

Add the calculated volume of the this compound stock solution to the protein solution.

-

Mix gently and incubate the reaction for 2-12 hours at room temperature or overnight at 4°C, protected from light.[9]

-

-

Purification:

-

Remove unreacted this compound using a size-exclusion chromatography spin column according to the manufacturer's instructions.

-

The purified, labeled protein will be in the eluate.

-

-

Characterization (Optional but Recommended):

Protocol 2: Labeling of Azide-Modified Nucleic Acids

This protocol provides a general method for labeling azide-modified oligonucleotides or other nucleic acids.

Materials:

-

Azide-modified nucleic acid

-

Nuclease-free water

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification method (e.g., ethanol (B145695) precipitation or appropriate chromatography column)

Procedure:

-

Nucleic Acid Preparation:

-

Dissolve the azide-modified nucleic acid in nuclease-free water to a known concentration (e.g., 1 mM).[1]

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in the protein labeling protocol.[1]

-

-

Conjugation Reaction:

-

Purification:

-

Purify the labeled nucleic acid from unreacted dye using a suitable method such as ethanol precipitation or a purification column designed for nucleic acids.

-

For ethanol precipitation, add 3 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2), incubate at -20°C for at least 1 hour, and then centrifuge to pellet the nucleic acid. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

-

-

Quantification:

-

Determine the concentration of the labeled nucleic acid and the degree of labeling by measuring the absorbance at 260 nm (for nucleic acid) and ~555 nm (for Cy3).[12]

-

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its bright and stable fluorescence, combined with the highly specific and biocompatible nature of the copper-free click chemistry, makes it an invaluable reagent for a wide range of applications in molecular biology, cell biology, and drug development. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can effectively utilize this compound to advance their scientific investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfo-Cy3 DBCO, 1782950-79-1 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. interchim.fr [interchim.fr]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. DBCO-Cy3 | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ccr.cancer.gov [ccr.cancer.gov]

An In-depth Technical Guide to the Core Principles of Cy3 DBCO Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols associated with the use of Cyanine3 (Cy3) Dibenzocyclooctyne (DBCO) in copper-free click chemistry. This powerful bioconjugation technique has become an indispensable tool in drug development, diagnostics, and various fields of life science research due to its high efficiency, specificity, and biocompatibility.

Core Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The foundational principle of Cy3 DBCO chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[1] This reaction involves the covalent ligation of a strained cyclooctyne, such as DBCO, with an azide-functionalized molecule to form a stable triazole linkage.[1][2]

The driving force behind this reaction is the significant ring strain inherent to the DBCO molecule, which dramatically lowers the activation energy for the [3+2] cycloaddition with an azide (B81097).[1] This intrinsic reactivity allows the reaction to proceed rapidly and efficiently at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, which is a major advantage over the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]

The bioorthogonal nature of SPAAC is a key feature; both the DBCO and azide functional groups are chemically inert to the vast array of functional groups present in complex biological systems, ensuring that the reaction is highly specific and minimizes off-target labeling.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and the kinetics of the SPAAC reaction.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value |

| Molecular Weight | ~758 - 983.18 g/mol (non-sulfonated to sulfonated) |

| Excitation Maximum (λex) | 553 - 555 nm[4] |

| Emission Maximum (λem) | 569 - 570 nm[4] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[2] |

| Fluorescence Quantum Yield (Φ) | ~0.31[2][4] |

| Recommended Laser Line | 532 nm or 555 nm[2] |

| Recommended Filter Set | TRITC (tetramethylrhodamine)[2] |

| Solubility | Good in DMF, DMSO, DCM, alcohols; practically insoluble in water (< 1 µM)[4][5] |

Table 2: Second-Order Rate Constants (k₂) for DBCO-Azide Reactions

| Reactants | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

| DBCO vs. Benzyl Azide | ~0.1 - 0.31 | Room Temperature |

| DBCO vs. Phenyl Azide | 0.033 | CH₃CN:H₂O = 3:1 |

| sulfo DBCO-amine vs. 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer (pH 7), 25°C[6] |

| sulfo DBCO-amine vs. 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25°C[6] |

| DBCO-PEG5-trastuzumab vs. Azide | 0.18 - 0.37 | Not specified[6] |

Note: Reaction rates can be influenced by factors such as the specific azide structure, solvent, buffer composition, pH, and temperature.[6][7]

Mandatory Visualizations

References

- 1. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. This compound, 2692677-79-3 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Cy3 DBCO Azide Reaction: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between Cyanine3 (Cy3) conjugated to dibenzocyclooctyne (DBCO) and azide-functionalized molecules. This bioorthogonal reaction is a cornerstone of modern bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems.

Core Principles: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The reaction between a DBCO-functionalized molecule and an azide (B81097) is a type of [3+2] dipolar cycloaddition. The driving force for this reaction is the significant ring strain of the cyclooctyne (B158145) ring in the DBCO moiety.[1] This strain is released upon the formation of a stable triazole ring, allowing the reaction to proceed rapidly and spontaneously without the need for a cytotoxic copper(I) catalyst, which is required for the classical "click" chemistry reaction.[2][3]

The bioorthogonal nature of this reaction is a key advantage; neither the DBCO nor the azide group readily reacts with naturally occurring functional groups found in biological systems, ensuring high specificity of labeling.[2]

The Reaction Mechanism

The SPAAC reaction proceeds through a concerted mechanism. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a single transition state to form the stable triazole linkage.[4] This mechanism is highly efficient and regioselective, resulting in the formation of a single regioisomer of the triazole product.

Below is a diagram illustrating the concerted mechanism of the SPAAC reaction between a generic DBCO molecule and an azide.

Caption: The concerted mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data: Reaction Kinetics

The efficiency of the SPAAC reaction is characterized by its second-order rate constant (k). The table below summarizes the reported rate constants for the reaction of DBCO with various azide-containing molecules. The reaction kinetics are influenced by factors such as the solvent, temperature, and the electronic properties of the azide.[1][5]

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent System | Reference |

| DBCO | Benzyl Azide | ~0.1 - 1.0 | Various | [6] |

| DBCO | 8-azidoadenosine | 0.11 | ACN/H₂O | [7] |

| sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS (pH 7) | [5] |

| sulfo DBCO-amine | 3-azido-L-alanine | 0.55 - 1.22 | HEPES (pH 7) | [5] |

Experimental Protocols

The following protocols provide detailed methodologies for the labeling of proteins, nucleic acids, and cell surfaces using Cy3 DBCO.

Protein Labeling with this compound

This protocol is designed for the labeling of a purified protein that has been functionalized with an azide group.

Materials:

-

Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4, free of sodium azide)

-

This compound

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mM.

-

Reaction Setup: Add a 2-10 molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8]

-

Purification: Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Confirmation of Labeling: Successful conjugation can be confirmed by measuring the absorbance of the purified product at 280 nm (for the protein) and ~555 nm (for Cy3).[8]

Nucleic Acid Labeling with this compound

This protocol outlines the labeling of azide-modified oligonucleotides.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

Anhydrous DMSO

-

Nuclease-free water

-

Reverse-phase HPLC system for purification

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified oligonucleotide in nuclease-free water to a concentration of 1 mM.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified oligonucleotide and a 2-10 molar excess of the this compound stock solution.

-

Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.[9]

-

Purification: Purify the labeled oligonucleotide using reverse-phase HPLC.[9]

-

Quantification: Determine the concentration and degree of labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and ~555 nm (for Cy3).[9]

Cell Surface Labeling of Live Cells

This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

-

Live cells cultured with an appropriate azide-modified sugar (e.g., Ac₄ManNAz)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Culture cells in the presence of an azide-modified sugar for 24-72 hours to allow for its incorporation into cell surface glycans.

-

Washing: Gently wash the cells twice with warm PBS to remove any unincorporated azido-sugar.[8]

-

Labeling: Prepare a 10-50 µM solution of this compound in complete cell culture medium. Incubate the cells with this solution for 30-60 minutes at 37°C, protected from light.[8]

-

Washing: Wash the cells three times with warm PBS to remove unreacted this compound.[8]

-

Imaging: The cells are now ready for imaging using fluorescence microscopy with a filter set appropriate for Cy3 (Excitation: ~555 nm, Emission: ~570 nm).

Mandatory Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for the labeling of an azide-modified protein with this compound.

Caption: Workflow for labeling an azide-modified protein with this compound.

Signaling Pathway Analogy: Bioorthogonal Labeling

This diagram illustrates the logical relationship of bioorthogonal labeling, where the this compound and azide are analogous to a specific ligand and receptor pair that do not interact with other cellular components.

Caption: Specificity of the bioorthogonal this compound-azide reaction in a cellular context.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. interchim.fr [interchim.fr]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cy3 DBCO: Spectral Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3 (Cy3) conjugated with dibenzocyclooctyne (DBCO) is a bright, orange-fluorescent probe integral to modern bioconjugation and cellular imaging. This guide provides a comprehensive overview of the spectral properties of Cy3 DBCO, detailed experimental protocols for its application, and visual representations of the core chemical principles and workflows. The DBCO moiety facilitates a highly specific and biocompatible reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that circumvents the need for a cytotoxic copper catalyst.[1] This characteristic makes this compound an exemplary tool for labeling biomolecules in living cells and other delicate biological systems.[1] The Cy3 fluorophore is renowned for its high photostability and intense fluorescence, which remains largely unaffected by pH fluctuations within the physiological range (pH 4-10).[1][2]

Core Properties of this compound

This compound is widely utilized for the labeling and detection of biomolecules containing azide (B81097) groups.[1] Its utility is rooted in the SPAAC reaction, which is highly efficient, specific, and biocompatible.[3] This reaction's independence from a copper catalyst makes it superior for applications within complex biological milieu.[3][4]

Spectral and Physicochemical Characteristics

A thorough understanding of the spectral properties of this compound is fundamental for the design of fluorescence-based experiments, including the appropriate selection of excitation sources and emission filters. The key quantitative data for this compound are summarized in the table below. It is important to note that minor variations in spectral maxima can arise depending on the local chemical environment and the specific supplier.[1]

| Property | Value | References |

| Excitation Maximum (λex) | ~553-555 nm | [3][5][6] |

| Emission Maximum (λem) | ~565-580 nm | [3] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [3][5][6][7] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.31 | [1][5][7] |

| Molecular Weight | ~983.18 g/mol | [3][5] |

| Solubility | Water, DMSO, DMF | [1][3][5] |

| Storage | -20°C, desiccated and protected from light | [3] |

Signaling Pathways and Experimental Workflows

The primary "signaling pathway" for this compound is the chemical reaction it undergoes: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction forms a stable triazole linkage between the DBCO group on the Cy3 dye and an azide group on a target biomolecule.

A typical experimental workflow for labeling biomolecules using this compound involves several key steps, from preparation of the reactants to purification of the final labeled product.

Experimental Protocols

The following are detailed methodologies for common applications of this compound. These protocols are intended as general guidelines and may require optimization for specific experimental contexts.

Protocol 1: General Labeling of Azide-Modified Proteins in Solution

This protocol describes the conjugation of this compound to a purified protein that has been functionalized with an azide group.[3][5]

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-7.5)[3]

-

Cyanine3 DBCO[5]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3][5]

-

Purification column (e.g., size-exclusion chromatography)[3]

Procedure:

-

Prepare this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.[3][5] For instance, to create a 10 mM solution with a molecular weight of 983.18, dissolve 1 mg of this compound in 101.7 µL of DMSO.[3] Vortex briefly to ensure the dye is completely dissolved. The stock solution can be stored at -20°C, protected from light.[3]

-

Prepare Protein Solution: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.[3]

-

Conjugation Reaction: Add a 2-10 molar excess of the this compound stock solution to the azide-modified protein.[5] A higher molar excess may be necessary for dilute protein solutions or less reactive azides.[3]

-

Incubation: Incubate the reaction mixture for 1 to 24 hours at room temperature or 37°C, shielded from light.[3][5] Reaction times may need to be optimized based on the reactivity of the specific azide and the desired degree of labeling.[3]

-

Purification: Remove unreacted this compound using size-exclusion chromatography, dialysis, or spin filtration.[3][5] The purified, labeled protein can be stored at 4°C or -20°C, protected from light.[3]

-

Confirmation of Labeling: Successful conjugation can be confirmed by measuring the absorbance of the purified product at 280 nm (for the protein) and ~555 nm (for Cy3).[5]

Protocol 2: Metabolic Labeling and Imaging of Cell Surface Glycans

A prominent application of this compound is the visualization of metabolically labeled glycans.[3][5] In this method, cells are cultured with an azide-modified sugar, which becomes incorporated into their glycans. These cells are then treated with this compound to fluorescently label the glycans for imaging.[3]

Materials:

-

Cells cultured with an azide-modified sugar (e.g., Ac4ManNAz)[5]

-

Cyanine3 DBCO[5]

-

Complete cell culture medium[5]

-

Phosphate-buffered saline (PBS)[5]

-

Fixative (e.g., 4% paraformaldehyde in PBS) (optional)[5]

Procedure:

-

Cell Preparation: Culture cells in the presence of an appropriate concentration of an azide-modified sugar for 24-72 hours.[5]

-

Washing: Gently wash the cells twice with warm PBS to remove any unincorporated azido-sugar.[4][5]

-

Labeling: Prepare a 10-50 µM solution of this compound in complete cell culture medium. Incubate the cells with this labeling solution for 30-60 minutes at 37°C, protected from light.[5]

-

Washing: Wash the cells three times with warm PBS to remove unreacted this compound.[4][5]

-

(Optional) Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5][8]

-

Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for Cy3 (e.g., excitation ~555 nm, emission ~570 nm).[4]

Protocol 3: Labeling of Azide-Modified Oligonucleotides

This protocol details the procedure for labeling azide-modified DNA or RNA oligonucleotides with this compound.[3][9]

Materials:

-

Nuclease-free water[3]

Procedure:

-

Prepare this compound Stock Solution: Following the procedure in Protocol 1, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.[3][9]

-

Prepare Oligonucleotide Solution: Dissolve the azide-modified oligonucleotide in nuclease-free water or a suitable buffer to a known concentration.[3]

-

Conjugation Reaction: Add a 2-20 molar excess of this compound to the azide-modified oligonucleotide.[9]

-

Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light.[9]

-

Purification: Purify the Cy3-labeled oligonucleotide from unreacted dye and oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or other suitable methods like gel filtration.[9]

Troubleshooting and Considerations

-

Low Labeling Efficiency: Ensure the freshness and quality of the this compound and the azide-modified biomolecule. Optimize the molar excess of the dye and the reaction time and temperature.[9]

-

High Background Fluorescence: Thorough washing is crucial to remove unbound this compound.[5] For cell-based assays, consider using a live-cell imaging buffer to reduce background.[4] Note that this compound may not be suitable for staining intracellular components of fixed and permeabilized cells due to high background.[6][10]

-

Photobleaching: While Cy3 is relatively photostable, minimize exposure to excitation light, especially during live-cell imaging.[5] Optimize microscope settings, such as excitation power and detector gain, to maximize the signal-to-noise ratio.[5]

-

Storage and Handling: this compound is sensitive to light and moisture. Store it desiccated at -20°C and protect it from light during experiments.[3] When dissolved in DMSO, the DBCO group's reactivity may decrease over time, so it is advisable to use freshly prepared solutions.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. This compound, 2692677-79-3 | BroadPharm [broadpharm.com]

- 8. interchim.fr [interchim.fr]

- 9. benchchem.com [benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

A Technical Guide to the Solubility and Stability of Cy3 DBCO in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Cyanine3 (Cy3) DBCO, a fluorescent probe critical for copper-free click chemistry applications. Understanding these parameters is essential for ensuring the success and reproducibility of bioconjugation, cellular imaging, and other sensitive biological experiments. This document details the physicochemical properties of Cy3 DBCO, protocols for its handling and use in aqueous environments, and visual representations of key experimental workflows.

Introduction to this compound

Cyanine3 DBCO (Dibenzocyclooctyne) is a bright, orange-fluorescent dye widely utilized for the labeling and detection of azide-containing biomolecules.[1][2] The DBCO group facilitates a highly specific and biocompatible reaction with azides through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2] This "click chemistry" reaction proceeds efficiently at physiological temperatures and in aqueous buffers without the need for a cytotoxic copper catalyst, making it ideal for labeling sensitive biological samples, including living cells.[1][2] The resulting triazole linkage is highly stable, ensuring a permanent fluorescent tag on the target molecule.[1] The Cy3 fluorophore itself is known for its high photostability and fluorescence intensity, which remains largely unaffected by pH variations within the physiological range (pH 4-10).[2][3]

Physicochemical and Spectral Properties

A clear understanding of the fundamental properties of this compound is crucial for designing and executing successful experiments. The key spectral and physicochemical characteristics are summarized in the table below. It is important to note that slight variations in molecular weight and spectral maxima can occur depending on the specific chemical structure (e.g., non-sulfonated vs. sulfonated forms) and the supplier.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₅₁H₅₇N₄O₂ (non-sulfonated) | [1] |

| Molecular Weight | ~758 g/mol (non-sulfonated) to 983.18 g/mol (sulfonated) | [1][4] |

| Excitation Maximum (λex) | 553 - 555 nm | [1][4] |

| Emission Maximum (λem) | 569 - 580 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | 150,000 L·mol⁻¹·cm⁻¹ | [1][4] |

| Fluorescence Quantum Yield (Φ) | 0.31 | [1] |

| Recommended Laser Line | 532 nm, 555 nm, or 568 nm | [1] |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | [1][2] |

| Storage Conditions | -20°C in the dark, desiccated | [1][4] |

Solubility of this compound

The solubility of this compound is a critical factor in its practical application, particularly in aqueous buffers used for biological experiments. The solubility is highly dependent on the presence of sulfonate groups in its chemical structure.[5]

| This compound Variant | Recommended Solvents | Aqueous Solubility Notes |

| Standard (Non-sulfonated) | DMF, DMSO, DCM, Alcohols | Practically insoluble in water (< 1 µM).[5] Stock solutions must be prepared in an organic solvent like DMSO or DMF. |

| Sulfo- / Di-Sulfo- | Water, DMSO, DMF | Readily soluble in aqueous buffers.[5][6][7][8] This form is recommended for direct use in aqueous reaction mixtures. |

For most applications involving biomolecules in aqueous buffers, it is highly recommended to use a sulfonated version of this compound to avoid precipitation and ensure efficient labeling.[5][6] When using the non-sulfonated form, the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically <10-20%) to maintain the stability and integrity of proteins and other biomolecules.[4][9]

Stability of this compound

The stability of this compound is crucial for obtaining reliable and reproducible results. Several factors can influence its stability in aqueous buffers.

pH: The Cy3 fluorophore is generally stable and its fluorescence is insensitive to pH in the range of 4 to 10.[2][3]

Temperature: For short-term storage of solutions, 4°C is acceptable. For long-term storage, -20°C or -80°C is recommended.[3][10] The DBCO functional group can lose reactivity over time, with storage at -20°C for up to a month being a general guideline for DBCO-functionalized molecules.[11] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[10]

Light Exposure: Cy3 is a fluorescent dye and is susceptible to photobleaching. Therefore, all solutions containing this compound and its conjugates should be protected from light.[10]

Reactive Oxygen Species: In environments where reactive oxygen species are present, such as within phagosomes of immune cells, the DBCO group can undergo degradation.[5][12] Studies have shown that DBCO groups can be degraded at neutral pH in the presence of certain reactive species.[12]

Moisture: The compound should be stored in a desiccated environment to prevent hydrolysis.[5]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the general procedure for preparing a stock solution of this compound.

Materials:

-

This compound (solid)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

Procedure:

-

Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.[1]

-

Add a sufficient volume of anhydrous DMSO or DMF to achieve a desired stock concentration, typically 1-10 mM.[1][4][5] For example, to prepare a 10 mM stock solution of this compound with a molecular weight of 983.18 g/mol , dissolve 1 mg in approximately 101.7 µL of DMSO.[4]

-

Vortex the solution briefly to ensure the dye is completely dissolved.[4]

-

Store the stock solution at -20°C, protected from light.[4] It is recommended to aliquot the solution into smaller, single-use volumes.

General Protocol for Labeling Azide-Modified Proteins

This protocol provides a general workflow for the conjugation of this compound to a protein containing an azide (B81097) group.

Materials:

-

Azide-modified protein in an appropriate amine-free buffer (e.g., PBS, pH 7.4).[1][5]

-

This compound stock solution (1-10 mM in DMSO or DMF).

-

Desalting column for purification.[1]

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.[4]

-

Reaction Setup: Add a 1.1 to 1.5 molar excess of the this compound stock solution to the protein solution.[4] A higher molar excess may be required for more dilute protein solutions. The final concentration of the organic solvent should be kept low (e.g., <10-20%) to maintain protein stability.[4][9]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9] The reaction should be protected from light.[5]

-

Purification: Remove the unreacted this compound using a desalting column or size-exclusion chromatography appropriate for the size of the protein.[5]

-

Validation (Optional but Recommended): Confirm the labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).[5] The degree of labeling (DOL) can be calculated from these measurements.

Visualizing Workflows and Mechanisms

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of this compound's utility lies in the SPAAC reaction, a cornerstone of copper-free click chemistry. This bioorthogonal reaction enables the specific and efficient conjugation of the DBCO-functionalized dye to an azide-modified biomolecule.

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

General Experimental Workflow for Biomolecule Labeling

The process of labeling a biomolecule with this compound follows a logical sequence of steps, from preparation to analysis. This workflow ensures efficient conjugation and purification of the final labeled product.

Caption: A generalized experimental workflow for labeling biomolecules with this compound.

Conclusion

The solubility and stability of this compound are paramount for its successful application in biological research and drug development. The use of sulfonated this compound is highly recommended for experiments in aqueous buffers to ensure solubility and prevent aggregation. Proper storage and handling, including protection from light and moisture, are essential to maintain the reactivity of the DBCO group and the fluorescence of the Cy3 dye. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and effectively utilize this compound for their labeling needs, leading to high-quality, reproducible data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Sulfo-Cy3 DBCO, 1782950-79-1 | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy of Cy3 DBCO in Bioorthogonal Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core advantages of utilizing Cyanine3 (Cy3) functionalized with dibenzocyclooctyne (DBCO) in bioorthogonal labeling. Cy3 DBCO has emerged as a powerful tool in chemical biology and drug development, enabling the specific and efficient fluorescent tagging of biomolecules in complex biological systems. This is achieved through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which offers high biocompatibility and specificity.[1][2][3][4] This guide will delve into the key features of this compound, present quantitative data, provide detailed experimental protocols, and illustrate relevant workflows and pathways.

Core Advantages of this compound

The primary advantage of this compound lies in its participation in the SPAAC reaction. This bioorthogonal reaction allows for the covalent labeling of azide-modified biomolecules without the need for a cytotoxic copper catalyst, which is a significant benefit for live-cell imaging and in vivo studies.[1][5][6] The DBCO moiety, a strained alkyne, reacts specifically and efficiently with an azide (B81097) group to form a stable triazole linkage.[2][3][7]

Key advantages include:

-

Biocompatibility: The absence of a copper catalyst minimizes cellular toxicity, making it ideal for labeling sensitive biological samples and living organisms.[2][5][6]

-

High Specificity: The DBCO group is highly selective for azide groups, even in the complex milieu of a cell, which contains numerous other functional groups like amines and thiols. This bioorthogonality ensures minimal off-target labeling.[2][8][9]

-

Favorable Reaction Kinetics: The inherent ring strain of the DBCO molecule accelerates the reaction with azides, allowing for efficient labeling even at low concentrations of reactants.[8][9]

-

Bright and Photostable Fluorescence: The Cy3 fluorophore is a bright, orange-fluorescent dye with good photostability, making it well-suited for a variety of fluorescence-based detection methods, including microscopy and flow cytometry.[1][10] It is also pH-insensitive, ensuring consistent fluorescence in different cellular environments.[1][3]

Quantitative Data Summary

The selection of a fluorescent probe is critically dependent on its photophysical and chemical properties. The following tables summarize the key quantitative data for this compound, providing a reference for experimental design and comparison with other fluorophores.

Table 1: Photophysical Properties of this compound

| Property | Value | References |

| Excitation Maximum (λex) | ~555 nm | [7] |

| Emission Maximum (λem) | ~565 - 570 nm | [7] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.31 | |

| Recommended Laser Line | 532 nm or 555 nm | [3] |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | [3] |

Table 2: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Weight | ~983.18 g/mol (may vary by salt form) | |

| Solubility | Water, DMSO, DMF | [3][7] |

| Reactive Group | Dibenzocyclooctyne (DBCO) | [2][3] |

| Reacts With | Azide (-N₃) | [2][3] |

| Storage Conditions | -20°C, protected from light, desiccated | [7] |

Signaling Pathways and Experimental Workflows

The utility of this compound is best understood through its application in experimental workflows. Below are Graphviz diagrams illustrating the fundamental reaction and a typical workflow for cellular labeling.

Caption: Figure 1. The bioorthogonal reaction between this compound and an azide-modified biomolecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

- 4. biorxiv.org [biorxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Covalent Labeling of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. benchchem.com [benchchem.com]

- 10. Ethylenediamine derivatives efficiently react with oxidized RNA 3′ ends providing access to mono and dually labelled RNA probes for enzymatic assays and in vivo translation - PMC [pmc.ncbi.nlm.nih.gov]

The Fundamental Differences Between Cy3 DBCO and Other Cyanine Dyes: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Cyanine (B1664457) dyes, a versatile class of synthetic fluorophores, have become indispensable tools in fluorescence microscopy, flow cytometry, and in-vivo imaging.[1] Among these, Cyanine3 (Cy3) is a widely used orange-fluorescent dye. The advent of bioorthogonal chemistry has led to the development of modified cyanine dyes, such as Cy3 DBCO, which offers distinct advantages for bioconjugation. This technical guide provides a comprehensive comparison of this compound with other cyanine dyes and labeling strategies, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate the selection of the optimal fluorescent probe for your research.

Core Principles: Cyanine Dyes and Bioorthogonal Chemistry

Cyanine dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties.[2] The length of this bridge dictates the dye's absorption and emission spectra, allowing for a range of colors from the visible to the near-infrared spectrum.[3] They are prized for their high molar extinction coefficients, good quantum yields, and photostability, resulting in bright and stable fluorescent signals.[1]

Traditional methods for labeling biomolecules with cyanine dyes often involve chemistries that target common functional groups, such as primary amines (NHS esters) or thiols (maleimides). While effective, these methods can lack specificity in complex biological systems. Bioorthogonal chemistry, on the other hand, utilizes reactions that occur with high efficiency and selectivity in living systems without interfering with native biochemical processes.[4]

The key innovation of this compound is the incorporation of a dibenzocyclooctyne (DBCO) group.[4] DBCO is a strained alkyne that undergoes a highly efficient and specific reaction with azide-functionalized molecules via a mechanism called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5] This copper-free "click chemistry" reaction is ideal for labeling biomolecules in live cells and in vivo, as it obviates the need for a cytotoxic copper catalyst.[5][6]

Performance Comparison: this compound vs. Alternatives

The choice of a fluorescent dye and conjugation strategy depends on several key performance indicators. The following tables summarize the quantitative data for a direct comparison of this compound with other common cyanine dyes and a popular alternative, Alexa Fluor 555.

Table 1: Spectral and Photophysical Properties

| Property | This compound | Cy3 NHS Ester | Alexa Fluor 555 DBCO | Cy5 NHS Ester |

| Excitation Maximum (λex) | ~555 nm[4] | ~550-555 nm[4] | ~555 nm[4] | ~650 nm[7] |

| Emission Maximum (λem) | ~570 nm[4] | ~570-572 nm[4] | ~572 nm[4] | ~670 nm[7] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[4] | ~150,000 cm⁻¹M⁻¹[4] | ~155,000 cm⁻¹M⁻¹[4] | ~250,000 cm⁻¹M⁻¹[7] |

| Fluorescence Quantum Yield (Φ) | ~0.15[4] | ~0.15[4] | ~0.10[4] | ~0.20[7] |

| Brightness (ε x Φ) | ~22,500 | ~22,500 | ~15,500 | ~50,000 |

Table 2: Conjugation Chemistry and Performance

| Feature | This compound | Cy3 NHS Ester | Cy3 Maleimide |

| Conjugation Chemistry | Copper-Free Click Chemistry (SPAAC) | Amine-reactive | Thiol-reactive |

| Reaction Specificity | High (Bioorthogonal)[4] | Moderate (targets primary amines)[4] | Moderate (targets free thiols)[8] |

| Biocompatibility | Excellent (no copper catalyst)[6] | Good | Good |

| Photostability | Moderate[4] | Moderate[4] | Moderate |

| Brightness | Good[4] | Good[4] | Good |

Key Takeaways from the Data:

-

Specificity: The primary advantage of this compound is its high reaction specificity, a hallmark of bioorthogonal SPAAC chemistry.[4] This minimizes off-target labeling, which can be a concern with less specific chemistries like NHS esters that react with any available primary amine.[4]

-

Brightness and Photostability: While this compound offers good brightness, other dyes like Alexa Fluor 555 are recognized for their superior brightness and photostability, making them advantageous for demanding imaging applications.[4] Cy5 offers significantly higher brightness than Cy3.[7] For applications requiring enhanced photostability and quantum yield, Cy3B, an improved version of Cy3, is also available in a DBCO-functionalized format.[9]

-

Versatility: The choice of conjugation chemistry should be guided by the available functional groups on the target biomolecule. DBCO chemistry requires the presence of an azide (B81097) group, which can be introduced metabolically, genetically, or through chemical modification.[10]

Sulfonated vs. Non-Sulfonated Cyanine Dyes

Cyanine dyes are available in both sulfonated and non-sulfonated forms. The key difference lies in their water solubility.[3]

-

Sulfonated Cyanines (e.g., Sulfo-Cy3): The addition of sulfonic acid groups renders the dye highly water-soluble.[3] This is advantageous for labeling proteins and other biomolecules in aqueous buffers without the need for organic co-solvents like DMSO or DMF.[11] Sulfonation also reduces the tendency of the dye to aggregate, which can lead to fluorescence quenching.[3]

-

Non-Sulfonated Cyanines: These dyes have lower aqueous solubility and typically require dissolution in an organic solvent before being added to a labeling reaction.[12]

For most applications, the spectral properties of sulfonated and non-sulfonated versions of the same cyanine dye are nearly identical.[3] The choice between them is primarily dictated by the solubility of the target biomolecule and the desired reaction conditions.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the labeling of an azide-modified antibody with this compound.

Materials:

-

Azide-modified antibody (in azide-free buffer, e.g., PBS)

-

This compound

-

Anhydrous DMSO

-

Desalting column (e.g., PD-10)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

-

Reaction Setup: To the azide-modified antibody solution, add a 2-4 fold molar excess of the this compound stock solution.[13] The final concentration of DMSO should be kept below 10% to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture for 4-24 hours at 4°C with gentle mixing, protected from light.[13]

-

Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~555 nm (for Cy3).

Protocol 2: Live-Cell Imaging with this compound

This protocol outlines the labeling of azide-modified glycans on live cells for fluorescence microscopy.

Materials:

-

Live cells metabolically labeled with an azide-containing sugar (e.g., Ac4ManNAz)

-

This compound

-

Live cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)

-

Fluorescence microscope with appropriate filters for Cy3

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed live cell imaging buffer to a final concentration of 5-10 µM.

-

Cell Labeling: Add the this compound staining solution to the azide-labeled cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[14]

-

Washing: Remove the staining solution and wash the cells three times with pre-warmed live cell imaging buffer to remove unbound dye.[14]

-

Imaging: Image the cells using a fluorescence microscope with excitation at ~555 nm and emission detection at ~570 nm.[14]

Visualizing Workflows and Pathways

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Caption: The bioorthogonal SPAAC reaction between an azide-modified biomolecule and this compound.

Experimental Workflow for Antibody Conjugation

Caption: Step-by-step workflow for conjugating an antibody with this compound.

Simplified GPCR Signaling Pathway Visualization

Caption: Visualizing GPCR activation using a this compound-labeled ligand.

Conclusion

This compound stands out as a powerful tool for fluorescently labeling biomolecules due to the high specificity and biocompatibility of the copper-free click chemistry it employs. While other cyanine dyes or alternative fluorophores like the Alexa Fluor series may offer superior brightness and photostability, the bioorthogonality of the DBCO-azide reaction makes this compound an excellent choice for applications requiring precise and gentle labeling in complex biological environments, particularly in live-cell imaging. The selection between this compound and other cyanine dyes should be guided by the specific experimental requirements, weighing the need for photostability and brightness against the significant benefits of bioorthogonal conjugation.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 7. interchim.fr [interchim.fr]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Cy3B DBCO | AAT Bioquest [aatbio.com]

- 10. benchchem.com [benchchem.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. benchchem.com [benchchem.com]

Navigating the In Vivo Landscape: A Technical Guide to the Biocompatibility of Cy3 DBCO

For researchers, scientists, and drug development professionals, the journey of a fluorescent probe from the benchtop to a living system is paved with rigorous evaluation. This in-depth technical guide explores the biocompatibility of Cyanine3 (Cy3) conjugated with dibenzocyclooctyne (DBCO), a cornerstone of copper-free click chemistry for in vivo applications. We delve into its toxicity profile, biodistribution, and potential interactions with biological systems, providing a comprehensive resource for designing and executing successful in vivo studies.

Cyanine3 DBCO has emerged as a powerful tool for in vivo labeling and tracking of azide-modified biomolecules. Its utility stems from the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a bioorthogonal process that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1][2] This inherent advantage forms the basis of its favorable biocompatibility profile, making it a preferred choice for sensitive in vivo experiments.[1]

Core Properties and In Vivo Applications

Cy3 DBCO is a bright, orange-fluorescent dye known for its high photostability and fluorescence intensity, which remains largely stable across a physiological pH range (pH 4-10).[1][3] These characteristics, combined with the specificity of the DBCO-azide reaction, have enabled a wide array of in vivo applications, including:

-

Cell Labeling and Tracking: Metabolic labeling of cells with azide-containing sugars, followed by in vivo administration of this compound, allows for real-time tracking of cell populations.[1][4] This has been demonstrated in models such as zebrafish embryos for imaging glycan development.[2][4]

-

Biomolecule Detection: The specific reaction with azide-functionalized molecules allows for the detection and imaging of a variety of biomolecules in their native environment.[1]

Quantitative Analysis of Biocompatibility

While the copper-free nature of the SPAAC reaction suggests good biocompatibility, a thorough in vivo assessment requires quantitative data. The following tables summarize key parameters related to the toxicity and biodistribution of this compound and related compounds.

| Parameter | Value/Observation | Species/Model | Reference |

| In Vitro Cytotoxicity | No significant cytotoxicity observed at various concentrations. | Cell lines (e.g., A549) | [5] |

| In Vivo Toxicity | Generally considered biocompatible. However, the hydrophobicity of the DBCO moiety can lead to protein aggregation on nanoparticle surfaces, potentially causing complement activation and adverse effects.[6] | Mice | [6] |

| Organ/Tissue | Observation | Species/Model | Reference |

| Lungs | Increased modification of IgG with DBCO led to increased lung uptake, a phenomenon linked to complement activation.[6] | Mice | [6] |

| Liver | DBCO-conjugated peptide-polymer constructs showed longer retention in the liver compared to those with maleimide (B117702) conjugation.[7] | Mice | [7] |

| Kidney | DBCO conjugates exhibited significantly higher accumulation in the kidneys at both 6 and 24 hours post-injection compared to other conjugation chemistries.[7] | Mice | [7] |

| Spleen | Longer retention of DBCO conjugates was observed in the spleen.[7] | Mice | [7] |

| Brain | Intravenously injected DBCO-Cy5 has been shown to label newly synthesized sialoglycans in the mouse brain.[2] | Mice | [2] |

Experimental Methodologies

Detailed protocols are crucial for reproducible in vivo biocompatibility studies. Below are generalized methodologies for key experiments.

In Vivo Cell Labeling and Tracking Workflow

This protocol outlines a typical workflow for labeling cells ex vivo and tracking them in vivo using this compound.

-

Metabolic Labeling: Culture cells of interest in a medium supplemented with an azide-modified sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), to incorporate azide (B81097) groups onto cell surface glycans.[1]

-

Cell Harvesting and Washing: After metabolic labeling, harvest the cells and wash them thoroughly to remove any unincorporated azide sugar.[8]

-

Cell Transplantation: Transplant the azide-labeled cells into the animal model.[1]

-

In Vivo Administration of this compound: At the desired time point, administer this compound to the animal, typically via intravenous injection.[1]

-

In Vivo Imaging: Allow time for the this compound to circulate and react with the azide-labeled cells. Image the animal using an in vivo imaging system equipped with appropriate filters for Cy3 fluorescence.[1]

Assessment of Complement Activation

The observation that DBCO conjugation can lead to complement activation necessitates careful evaluation.[6]

-

Animal Model: Utilize both wild-type mice and mice deficient in complement component C3 (C3-KO).

-

Test Article Administration: Inject the DBCO-conjugated substance (e.g., IgG-liposomes) intravenously.

-

Blood Collection: Collect whole blood samples at specific time points (e.g., 10 minutes) after administration.

-

C5a ELISA: Measure the concentration of C5a, a marker of complement activation, in the plasma using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Biodistribution Analysis: At the end of the study, perfuse the animals and harvest major organs. Homogenize the tissues and quantify the fluorescence to determine the biodistribution of the this compound-labeled substance. Compare the uptake in wild-type versus C3-KO mice to determine the role of complement in organ accumulation.

Signaling Pathways and Biological Interactions

The primary interaction of concern for in vivo biocompatibility of DBCO-containing molecules is the activation of the complement system.

Complement Activation Pathway

The hydrophobic nature of the DBCO moiety can lead to protein aggregation on the surface of nanoparticles or other delivery vehicles.[6] This aggregation can be recognized by components of the complement system, leading to its activation through both the classical and alternative pathways.[6] Activation of the complement cascade results in the generation of anaphylatoxins like C5a, which can trigger inflammatory responses and lead to increased uptake of the labeled substance by phagocytic cells in organs like the lungs, liver, and spleen.[6]

Experimental Workflow for Biocompatibility Assessment

A logical workflow is essential for a comprehensive evaluation of the in vivo biocompatibility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Role of Cy3 DBCO in Strain-Promoted Alkyne-Azide Cycloaddition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Cyanine3 (Cy3) DBCO in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of modern bioorthogonal chemistry. We delve into the core principles of this powerful copper-free click chemistry reaction, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging Cy3 DBCO for a wide range of applications, from cellular imaging to the development of targeted therapeutics.

Introduction to this compound and SPAAC

Cyanine3 (Cy3) DBCO is a fluorescent probe that combines the bright and photostable Cy3 fluorophore with a dibenzocyclooctyne (DBCO) group.[1][2] The DBCO moiety is a key player in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction.[3][4] This reaction occurs between the strained alkyne of DBCO and an azide-functionalized molecule, forming a stable triazole linkage.[5][6] A significant advantage of SPAAC is that it proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.[7][8]

The Cy3 fluorophore is a bright, orange-red fluorescent dye known for its high quantum yield and photostability, making it an excellent reporter molecule for sensitive detection in various applications.[2][9] The combination of Cy3's favorable spectral properties with the specificity and biocompatibility of the DBCO-azide reaction makes this compound a versatile tool for labeling proteins, glycans, nucleic acids, and other biomolecules.[2][10]

Quantitative Data

The performance of this compound in experimental settings is dictated by its physicochemical and spectral properties, as well as the kinetics of the SPAAC reaction. The following tables summarize key quantitative data for easy comparison and experimental design.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅₁H₅₇N₄O₂ (non-sulfonated) | [11] |

| Molecular Weight | ~758 g/mol (non-sulfonated) to ~983.18 g/mol (sulfonated) | [1][11] |

| Excitation Maximum (λex) | 553 - 555 nm | [1][12] |

| Emission Maximum (λem) | 569 - 570 nm | [1][12] |

| Molar Extinction Coefficient (ε) | ~150,000 L·mol⁻¹·cm⁻¹ | [1][12] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.31 | [2][11][13] |

| Recommended Laser Line | 532 nm, 555 nm, or 568 nm | [1] |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | [1][10] |

| Solubility | Good in DMF, DMSO, DCM, alcohols; practically insoluble in water (< 1 µM) for non-sulfonated forms. Sulfonated versions have improved water solubility. | [1][11][14][15][16] |

| Storage Conditions | -20°C in the dark, desiccated. | [1][14] |

Table 2: Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | References |

| DBCO and Benzyl Azide (B81097) | ~0.1 - 1.0 | Varies with solvent and temperature | [17][18] |

| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25-37°C | [19][20] |

| Sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (pH 7), 25-37°C | [19][20] |

Note: Reaction rates can be influenced by factors such as the specific structure of the azide, buffer composition, pH, and temperature.[19][20] For instance, reactions in HEPES buffer have been shown to be faster than in PBS, and higher pH values generally increase the reaction rate.[19][20]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound in SPAAC.

General Protocol for Labeling Azide-Modified Proteins

This protocol describes the labeling of a protein that has been previously modified to contain an azide group.

Materials:

-

Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4). Crucially, the buffer must not contain sodium azide.

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting columns (e.g., spin columns) for purification

Procedure:

-

Prepare this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[1]

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, to make a 10 mM solution of sulfonated this compound (MW ~983.18 g/mol ), dissolve 1 mg in approximately 101.7 µL of DMSO.[1][12] Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.[12]

-

-

Conjugation Reaction:

-

To the azide-modified protein solution, add the this compound stock solution to achieve a final molar excess of 1.1 to 1.5-fold of this compound over the protein.[12] A higher molar excess may be necessary for dilute protein solutions.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1] The optimal incubation time may need to be determined empirically.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound using a desalting column (e.g., a spin column) according to the manufacturer's instructions.[1] The labeled protein will be in the eluate.

-

-

Characterization (Optional but Recommended):

-

Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined using UV-Vis spectrophotometry. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).[1][5]

-

SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE to confirm labeling and assess purity. The fluorescently labeled protein can be visualized using a gel imager with the appropriate filters.[1]

-

Protocol for Metabolic Labeling and Imaging of Cell Surface Glycans

This protocol is for labeling cell surface glycans that have been metabolically tagged with an azide-containing sugar (e.g., Ac₄ManNAz).

Materials:

-

Cells of interest

-

Cell culture medium

-

Azide-containing sugar (e.g., Peracetylated N-azidoacetylmannosamine - Ac₄ManNAz)

-

This compound

-

Wash buffer (e.g., PBS with 1% BSA)

-

Fixative (e.g., 4% formaldehyde (B43269) in PBS)

-

Fluorescence microscope with a TRITC filter set

Procedure:

-

Metabolic Labeling:

-

Labeling with this compound:

-

Wash and Fix:

-

Imaging:

-

The cells are now ready for imaging using a fluorescence microscope with a TRITC filter set.[1]

-

Visualizations

The following diagrams illustrate the core chemical reaction and a typical experimental workflow for utilizing this compound in SPAAC.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Cyanine 3 Dye | AxisPharm [axispharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. This compound, 2692677-79-3 | BroadPharm [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound, 2692677-79-3 | BroadPharm [broadpharm.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Sulfo-Cy3 DBCO, 1782950-79-1 | BroadPharm [broadpharm.com]

- 16. DBCO-Sulfo-Cy3, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

Methodological & Application

detailed protocol for Cy3 DBCO protein labeling

An Application Note and Protocol for the Fluorescent Labeling of Proteins using Cy3 DBCO

Introduction

This document provides a comprehensive protocol for the fluorescent labeling of azide-modified proteins with Cyanine3 (Cy3) DBCO (Dibenzocyclooctyne). This advanced labeling method leverages Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1] A key advantage of SPAAC is that it proceeds efficiently without the need for a cytotoxic copper catalyst, making it an ideal choice for applications involving sensitive biological samples or live-cell labeling.[1][2][3][4]

Cy3 is a bright, photostable, and pH-insensitive fluorescent dye that emits in the orange-red region of the spectrum, making it a robust and versatile tool for a wide array of detection and imaging applications.[1][2][3] This protocol details the necessary steps from protein preparation and the labeling reaction to the purification of the final conjugate and methods for quantifying the degree of labeling.

Quantitative Data Summary

The following table summarizes the essential quantitative parameters for Cyanine3 DBCO and a representative antibody, Immunoglobulin G (IgG). These values are critical for calculating the protein concentration and the Degree of Labeling (DOL).

| Parameter | Value | Reference |

| Cyanine3 (Cy3) Dye | ||

| Excitation Maximum (λ_max) | ~555 nm | [1] |

| Emission Maximum (λ_em) | ~570 nm | [1][5] |

| Molar Extinction Coefficient (ε_dye) | 150,000 M⁻¹cm⁻¹ | [1][2][3] |

| Correction Factor at 280 nm (CF₂₈₀) | ~0.08 | [1][6] |

| Immunoglobulin G (IgG) Protein | ||

| Absorbance Maximum (λ_max) | 280 nm | [1] |

| Molar Extinction Coefficient (ε_prot) | 203,000 M⁻¹cm⁻¹ | [1] |

Principle and Workflow

The labeling process is founded on the specific and covalent reaction between the DBCO group on the Cyanine3 dye and an azide (B81097) group that has been previously incorporated into the target protein. This reaction forms a highly stable triazole linkage.

References

Application Notes and Protocols: A Step-by-Step Guide to Cy3-DBCO Antibody Conjugation

Introduction to Cy3-DBCO and Copper-Free Click Chemistry

This guide provides a comprehensive protocol for conjugating Cyanine3 (Cy3) DBCO to antibodies. Cy3 is a bright and photostable orange-fluorescent dye, making it an excellent choice for a variety of fluorescence-based detection and imaging applications.[1] The dye is functionalized with a dibenzocyclooctyne (DBCO) group, which enables covalent labeling of azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

The SPAAC reaction is bioorthogonal, meaning it is highly specific and efficient in aqueous buffers at room temperature, without interfering with native biological processes.[3] Crucially, it proceeds without the need for a cytotoxic copper catalyst, making it ideal for labeling sensitive biological samples.[1][2] The resulting triazole linkage is highly stable, ensuring a permanent fluorescent label on the target antibody.[2] This protocol will cover the introduction of azide (B81097) groups onto a native antibody, the subsequent conjugation reaction with Cy3-DBCO, purification of the conjugate, and characterization by calculating the Degree of Labeling (DOL).

Quantitative Data Summary

The tables below summarize the key properties of Cyanine3 DBCO and provide recommended starting conditions for antibody conjugation.

Table 1: Physicochemical and Spectral Properties of Cyanine3 DBCO

| Property | Value | Reference |

| Molecular Weight | ~983 g/mol (sulfonated) | [2][4] |

| Excitation Maximum (λex) | 553 - 555 nm | [2][4] |

| Emission Maximum (λem) | 569 - 570 nm | [2][4] |

| Molar Extinction Coefficient (ε) | 150,000 L·mol⁻¹·cm⁻¹ | [2][4] |

| Recommended Laser Line | 532 nm, 555 nm, or 568 nm | [2] |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | [2] |

| Solubility | Good in DMF, DMSO | [2][4] |

| Storage Conditions | -20°C in the dark, desiccated | [2][4] |

Table 2: Recommended Starting Parameters for Antibody Conjugation

| Parameter | Recommended Value | Notes | Reference |

| Antibody Concentration | >1 mg/mL | Higher concentrations improve reaction efficiency. | [1][5] |

| Molar Excess of Azide-NHS Ester | 10- to 20-fold | For introducing azide groups to the antibody. | [3] |

| Molar Excess of Cy3-DBCO | 10- to 20-fold | Starting point; may require optimization. A 2-40 fold range is common for proteins. | [1][2] |

| Reaction Buffer | PBS, pH 7.4 | Must be free of sodium azide and primary amines (e.g., Tris). | [1][2] |

| Reaction Time | 2-4 hours at room temperature, or overnight at 4°C | Protect from light. Longer times may be needed depending on reactivity. | [2][6] |

| Purification Method | Size-Exclusion Chromatography (e.g., spin desalting columns) | Efficiently removes unconjugated dye. | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the site-specific conjugation of Cy3-DBCO to an antibody. The overall process involves two main stages: the introduction of azide functional groups onto the antibody, followed by the specific reaction with Cy3-DBCO.

Diagram of the SPAAC Reaction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

Protocol 1: Introduction of Azide Groups to an Antibody

This protocol describes the modification of an antibody with azide groups using an N-hydroxysuccinimide (NHS) ester functionalized azide, which reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.

Materials and Reagents:

-